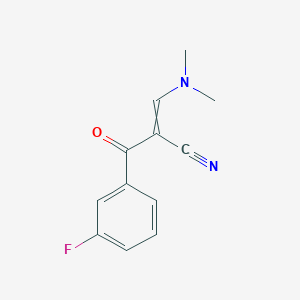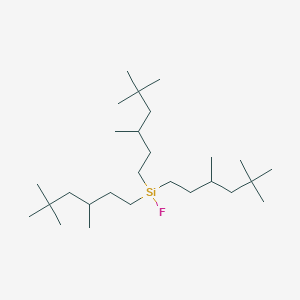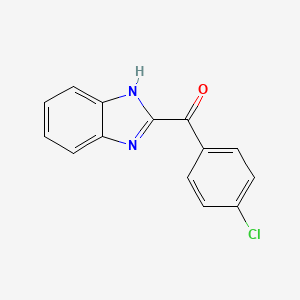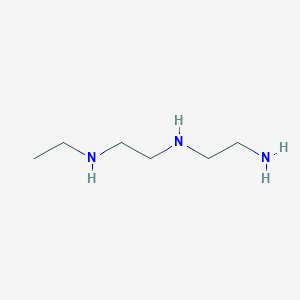
N~1~-(2-Aminoethyl)-N~2~-ethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine is a chemical compound with the molecular formula C6H18N4. It is a low-molecular-weight compound widely used as a clay-swelling inhibitor to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an assistant. The reaction is carried out in a high-pressure hydrogenation reactor at a temperature range of 50-150°C and a pressure range of 5-25 MPa . The process involves dissolving iminodiacetonitrile in an organic solvent, adding an ion exchange resin and an iminodiacetonitrile stabilizing agent, and then carrying out the hydrogenation reaction .
Industrial Production Methods
For large-scale continuous production, the method involves similar steps but is optimized for industrial settings to achieve high selectivity and purity of the product . The process is designed to minimize catalyst deactivation and process corrosion, thereby saving equipment investment and energy .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include amine oxides, simpler amines, and substituted derivatives of N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine.
Applications De Recherche Scientifique
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for the surface modification of silica gel to uptake heavy metal ions.
Biology: Functionalization of carbon nanotubes for various applications in nanotechnology.
Medicine: Used in the synthesis of polyhedral silsesquioxanes for drug delivery systems.
Industry: Employed in carbon capture technologies and uranium removal from aqueous solutions.
Mécanisme D'action
The mechanism by which N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine exerts its effects involves its interaction with molecular targets such as clay minerals. The compound adsorbs onto the surface of montmorillonite, reducing the dihedral angle and stabilizing the clay structure . This interaction prevents clay swelling and wellbore instability, making it an effective clay-swelling inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Another low-molecular-weight amine used in similar applications.
Triethylenetetramine: A copper chelating agent used for the management of Wilson’s disease.
Tetraethylenepentamine: Used in various industrial applications for its chelating properties.
Uniqueness
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine is unique due to its specific molecular structure, which allows it to effectively inhibit clay swelling by adsorbing onto the surface of montmorillonite and stabilizing the clay structure . This makes it particularly valuable in the oil and gas industry for preventing wellbore instability and reservoir damage.
Propriétés
Numéro CAS |
137554-10-0 |
|---|---|
Formule moléculaire |
C6H17N3 |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
N'-[2-(ethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-2-8-5-6-9-4-3-7/h8-9H,2-7H2,1H3 |
Clé InChI |
NVSOSQNIJKZFBR-UHFFFAOYSA-N |
SMILES canonique |
CCNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
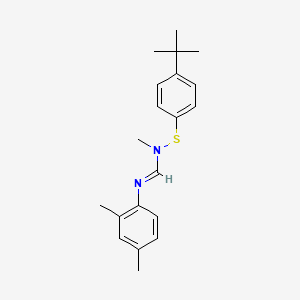
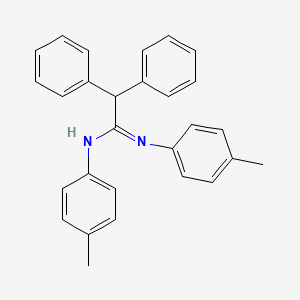
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)

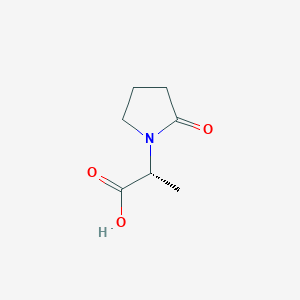
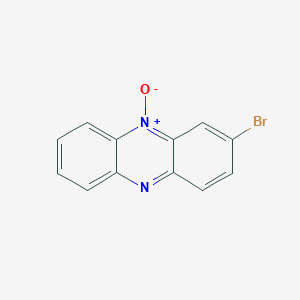
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
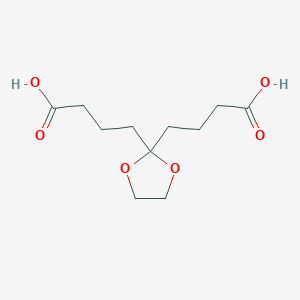
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
